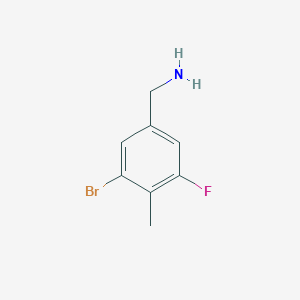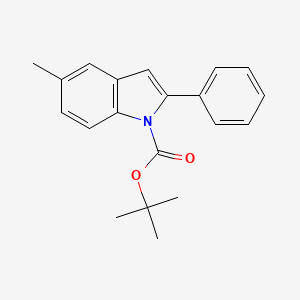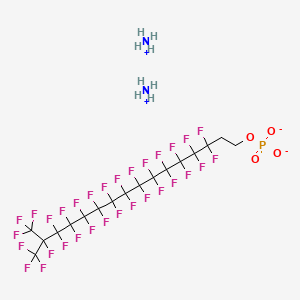
5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of pyrroles It features a pyrrole ring substituted with a 2,5-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the desired pyrrole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials, such as 2,5-dimethoxybenzaldehyde, are commercially available and relatively inexpensive, making the industrial synthesis cost-effective .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrrole ring, converting it into a more saturated structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrrole derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring compounds.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
類似化合物との比較
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic compound with similar structural features.
2,5-Dimethoxyphenethylamine: A precursor to various psychoactive substances.
2,5-Dimethoxy-4-iodophenethylamine (2C-I): Another psychedelic compound with similar functional groups
Uniqueness: 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its pyrrole ring structure, which differentiates it from the phenethylamine derivatives. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
5-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C12H15NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
JLYQKQFUKIJIHN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


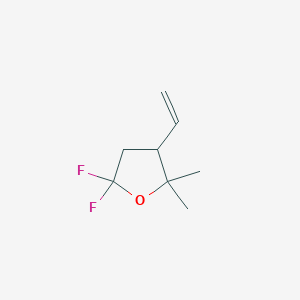
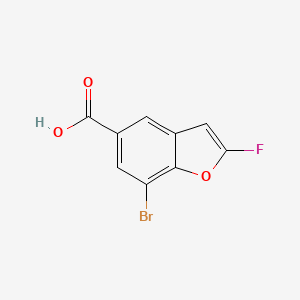
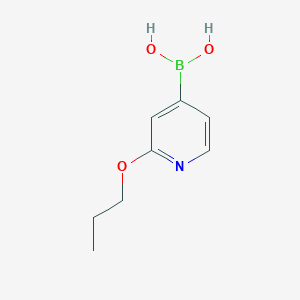
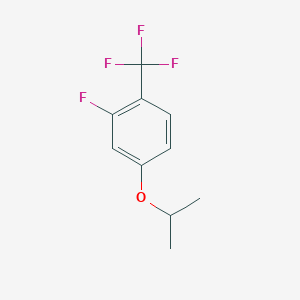
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
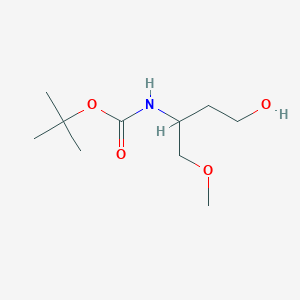
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
